molecular formula C17H20N2O7 B14410497 3'-O-[(4-Methoxyphenyl)methyl]uridine CAS No. 85193-75-5

3'-O-[(4-Methoxyphenyl)methyl]uridine

Cat. No.: B14410497
CAS No.: 85193-75-5
M. Wt: 364.3 g/mol
InChI Key: NRQASGKBEAPKCT-DTZQCDIJSA-N
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Description

3’-O-[(4-Methoxyphenyl)methyl]uridine is a modified nucleoside that belongs to the class of 2’-O-Methyl RNA Phosphoramidites. This compound is characterized by the presence of a 4-methoxyphenylmethyl group attached to the 3’-hydroxyl group of uridine. It is used in various scientific research applications, particularly in the synthesis of modified oligonucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-[(4-Methoxyphenyl)methyl]uridine involves several steps. One common method includes the protection of the 5’-hydroxyl group of uridine with a dimethoxytrityl (DMT) group, followed by the methylation of the 2’-hydroxyl group. The 3’-hydroxyl group is then reacted with 4-methoxybenzyl chloride in the presence of a base to introduce the 4-methoxyphenylmethyl group .

Industrial Production Methods

Industrial production of 3’-O-[(4-Methoxyphenyl)methyl]uridine typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

3’-O-[(4-Methoxyphenyl)methyl]uridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction can produce 4-methoxybenzyl alcohol .

Scientific Research Applications

3’-O-[(4-Methoxyphenyl)methyl]uridine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Chemistry: Used in the synthesis of modified oligonucleotides for various research purposes.

    Biology: Employed in the study of RNA structure and function, as well as in the development of RNA-based therapeutics.

    Medicine: Investigated for its potential use in antiviral and anticancer therapies.

    Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics.

Mechanism of Action

The mechanism of action of 3’-O-[(4-Methoxyphenyl)methyl]uridine involves its incorporation into RNA molecules. The presence of the 4-methoxyphenylmethyl group can influence the stability and function of the RNA, potentially affecting its interactions with proteins and other molecules. This modification can alter the RNA’s secondary structure and its ability to participate in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-O-[(4-Methoxyphenyl)methyl]uridine is unique due to the specific modification at the 3’-position, which can significantly impact its chemical and biological properties. This modification allows for the study of RNA interactions and functions that are not possible with unmodified nucleosides .

Properties

CAS No.

85193-75-5

Molecular Formula

C17H20N2O7

Molecular Weight

364.3 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-[(4-methoxyphenyl)methoxy]oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C17H20N2O7/c1-24-11-4-2-10(3-5-11)9-25-15-12(8-20)26-16(14(15)22)19-7-6-13(21)18-17(19)23/h2-7,12,14-16,20,22H,8-9H2,1H3,(H,18,21,23)/t12-,14-,15-,16-/m1/s1

InChI Key

NRQASGKBEAPKCT-DTZQCDIJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CO[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=CC(=O)NC3=O)CO

Canonical SMILES

COC1=CC=C(C=C1)COC2C(OC(C2O)N3C=CC(=O)NC3=O)CO

Origin of Product

United States

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